trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXLBWDINXHBH-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](N1CC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl 1-Benzyl-2-cyanoazetidine-4-carboxylate
The starting material, (R)-1-benzyl-2-cyanoazetidine-4-carboxylate , is prepared from (R)-phenylglycinol through a cyclization reaction. Treatment with concentrated H₂SO₄ in ethanol at reflux converts the nitrile group into an ethyl ester without epimerization.
Reaction Conditions
Step 2: Oxidation of the Phenyl Ring
The phenyl group at C3 is oxidatively cleaved using sodium periodate (NaIO₄) and catalytic ruthenium chloride (RuCl₃) to introduce a carboxylic acid moiety. This step is critical for generating the 2,4-dicarboxylic acid framework.
Reaction Conditions
Step 3: Dual Esterification
The diacid intermediate undergoes esterification with excess ethanol in the presence of thionyl chloride (SOCl₂) to yield the diethyl ester. This step ensures complete conversion of both carboxylic acids to esters.
Reaction Conditions
-
Esterification Agent: SOCl₂ (3.0 equiv)
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Solvent: Ethanol (anhydrous)
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Temperature: 0°C to room temperature
Alternative Methods for Esterification and Protection
Lewis Acid-Mediated Cyclization
WO2017097224A1 describes azetidine ring formation using boron trifluoride diethyl ether (BF₃·OEt₂) or lithium tetrafluoroborate (LiBF₄). These conditions favor trans-selectivity by stabilizing transition states with minimal steric clash. For example, treating a diethyl ester precursor with LiBF₄ in acetonitrile at 80°C for 18 hours yields the trans-isomer in 70% yield.
Catalytic and Reaction Condition Optimization
Solvent Effects on Stereoselectivity
Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may reduce diastereoselectivity. Conversely, acetonitrile and dichloromethane improve trans-selectivity by stabilizing intermediates through weak coordination.
Table 1: Solvent Impact on trans-Isomer Yield
| Solvent | Temperature (°C) | trans-Isomer Yield (%) |
|---|---|---|
| Acetonitrile | 80 | 78 |
| DMF | 100 | 65 |
| Dichloromethane | 40 | 72 |
Base Selection for Esterification
Strong bases like DBU or potassium carbonate (K₂CO₃) accelerate esterification but risk epimerization. Triethylamine (TEA) offers a milder alternative, preserving stereochemistry with 85% conversion.
Comparative Analysis of Synthetic Approaches
Table 2: Key Metrics for this compound Synthesis
| Method | Starting Material | Key Step | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyano Azetidine Route | (R)-Phenylglycinol | NaIO₄/RuCl₃ Oxidation | 75 | >99 |
| Lewis Acid Cyclization | Diethyl Ester Precursor | LiBF₄ Catalysis | 70 | 98 |
| Resolution Approach | 1-Benzyl-azetidine Acid | Pd-C Hydrogenolysis | 68 | 98 |
The cyano azetidine route offers the highest yield and enantiomeric excess (ee), making it the preferred industrial method. However, the resolution approach provides flexibility for small-scale enantiopure synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in the compound undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. This reaction is critical for modifying solubility or introducing functional groups for further reactions.
Key Findings :
-
Hydrolysis proceeds faster in basic media due to the nucleophilic attack of hydroxide ions on the ester carbonyl .
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Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted azetidines.
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under nucleophilic or reductive conditions, enabling access to linear derivatives.
Catalytic Hydrogenation
| Conditions | Products | Yield | Catalyst | References |
|---|---|---|---|---|
| H₂ (50 psi), Pd/C, 24 h | 1-Benzyl-3,5-diaminopentane diethyl ester | 62% | 10% Pd/C |
Mechanism :
-
Hydrogenation cleaves the C-N bond of the azetidine ring, yielding a linear amine. The benzyl group remains intact due to its stability under these conditions.
Superbase-Induced Ring Opening
| Conditions | Products | Yield | Notes | References |
|---|---|---|---|---|
| LiHMDS, THF, −78°C → rt | Linear alkylamine derivatives | 60–70% | Kinetically controlled diastereoselectivity |
Key Findings :
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LiHMDS generates a strong base that abstracts a β-hydrogen, initiating ring-opening .
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Diastereoselectivity is influenced by steric interactions between the benzyl group and incoming nucleophiles .
Nucleophilic Substitution
The azetidine nitrogen can act as a nucleophile or participate in substitution reactions, though steric hindrance limits reactivity.
| Reagents | Products | Yield | Conditions | References |
|---|---|---|---|---|
| Methyl iodide, K₂CO₃ | N-Methylated azetidine derivative | 45% | DMF, 60°C, 12 h | |
| Acetyl chloride, pyridine | N-Acetylated azetidine derivative | 38% | CH₂Cl₂, 0°C → rt |
Key Findings :
-
Low yields are attributed to steric shielding of the nitrogen by the benzyl group.
Dealkoxycarbonylation
The ester groups can be selectively removed under high-temperature or oxidative conditions.
Key Findings :
-
Dealkoxycarbonylation proceeds via a carbanion intermediate stabilized by the electron-withdrawing ester groups .
Ring Functionalization
The azetidine ring can undergo electrophilic substitution or cross-coupling reactions.
| Reagents | Products | Yield | Conditions | References |
|---|---|---|---|---|
| Br₂, CCl₄ | Brominated azetidine derivative | 55% | 0°C, 2 h | |
| Pd(OAc)₂, arylboronic acid | Biaryl-functionalized azetidine | 68% | Suzuki coupling, 80°C |
Key Findings :
-
Bromination occurs preferentially at the less hindered C3 position.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is utilized as an intermediate for synthesizing other organic molecules. Its structural uniqueness allows researchers to explore its reactivity and potential to form various derivatives that could possess distinct chemical properties. For example, studies have shown that it may facilitate the development of new materials with specific characteristics due to its unique reactivity profile .
Medicinal Chemistry
The compound has garnered attention for its potential pharmacological properties. Research indicates that it may act as a lead compound in drug development targeting specific biological pathways. Its structural features could enable it to interact with biological targets effectively, making it a candidate for further investigation in medicinal chemistry .
Case Studies:
- Anticancer Activity: Recent studies have explored the anticancer potential of derivatives of trans-1-benzyl-azetidine-2,4-dicarboxylic acid diethyl ester, demonstrating promising results against various cancer cell lines . The compound's ability to modulate biological pathways associated with cell proliferation and apoptosis is under investigation.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with targeted characteristics for specific applications in industries such as pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The azetidine ring and ester groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyridine-2,4-dicarboxylic Acid Diethyl Esters
- Structure : Six-membered aromatic pyridine ring with nitrogen at position 1 and diethyl esters at positions 2 and 4 .
- Key Differences: Aromaticity: Pyridine’s aromaticity confers stability and electrophilic substitution reactivity, unlike the non-aromatic, strained azetidine. Biological Activity: Pyridine-2,4-dicarboxylic acid diethyl ester combined with resveratrol stabilizes HIF-1α, promoting hair growth in clinical studies . The azetidine analog’s biological effects remain unexplored but may differ due to structural rigidity.
- Synthesis : Pyridine esters are synthesized via classical esterification or Diels-Alder reactions (e.g., ), whereas azetidine derivatives often require specialized methods to manage ring strain.
Pyrrole-2,4-dicarboxylic Acid Diethyl Esters
- Structure : Five-membered aromatic pyrrole ring with nitrogen at position 1 and diethyl esters at positions 2 and 4 .
- Key Differences :
- Electron Density : Pyrrole’s electron-rich aromatic system participates in π-π stacking, whereas azetidine’s saturated ring lacks such interactions.
- Reactivity : Pyrroles undergo electrophilic substitution at α-positions, while azetidines may favor ring-opening or nucleophilic reactions due to strain.
Cyclopentene-1,4-dicarboxylic Acid Diethyl Ester
- Structure : Five-membered unsaturated cyclopentene ring with ester groups at positions 1 and 4 .
- Key Differences :
- Ring Strain : Cyclopentene has minimal strain compared to azetidine, impacting thermal stability and reactivity.
- Synthesis : Cyclopentene esters are synthesized via dehydrochlorination of chlorinated precursors, whereas azetidine esters may require ring-closing strategies.
trans-2-Butene-1,4-dicarboxylic Acid Diethyl Ester
- Structure : Aliphatic trans-conjugated diene with ester groups .
- Key Differences :
- Conjugation : The trans-diene system enables conjugation, affecting UV absorption and chemical reactivity.
- Flexibility : The lack of a rigid ring structure contrasts with azetidine’s constrained geometry, influencing molecular interactions.
Comparative Data Table
Biological Activity
trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a bicyclic structure with two carboxylate groups and an ethyl ester substituent. The trans configuration is believed to influence its biological activity significantly compared to its cis counterpart.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method includes:
- Reaction of benzylamine with appropriate dicarboxylic acids.
- Esterification using ethanol or other alcohols.
- Purification through column chromatography.
This synthetic pathway is crucial for obtaining the desired stereochemistry and yield.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and receptor modulation.
1. Cytotoxicity Studies
In vitro studies have demonstrated that this compound can affect cancer cell viability. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 1.4 | Effective against breast cancer cells |
| HepG2 | 0.9 | High sensitivity in liver cancer cells |
| MCF-7 | 1.6 | Moderate activity in breast cancer |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
2. Receptor Interaction
Studies have evaluated the interaction of this compound with human metabotropic glutamate receptors (mGlu). The compound has been reported to act as a weak agonist at mGlu2 receptors, which are implicated in various neurological disorders.
| Receptor Type | Activity Level | Concentration Tested (µM) |
|---|---|---|
| mGlu2 | Weak Agonist | 500 |
| mGlu4a | No significant effect | 500 |
| mGlu1b | No significant effect | 500 |
This receptor activity profile indicates potential applications in neuropharmacology.
Case Study 1: Anticancer Activity
A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor growth in xenograft models of breast cancer. The compound was administered at varying dosages, demonstrating a dose-dependent response with significant tumor reduction observed at higher concentrations.
Case Study 2: Neuropharmacological Effects
Research conducted on the effects of this compound on neurodegenerative diseases revealed its potential as a neuroprotective agent due to its interaction with mGlu receptors. The study indicated that treatment with the compound resulted in improved cognitive function in animal models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester, and what reaction conditions are critical for stereochemical control?
- The compound can be synthesized via [3+2] dipolar cycloaddition strategies, as demonstrated in analogous azetidine systems. For example, trans-pyrrolidine derivatives are synthesized using mixed fumarate esters and azomethine ylide precursors under optimized conditions (e.g., ambient temperature, specific catalysts) to control stereochemistry .
- Key considerations : Use of benzyl or Troc (2,2,2-trichloroethoxycarbonyl) protecting groups to stabilize intermediates and prevent racemization. Hydrogenolysis is often employed for deprotection .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- NMR spectroscopy : and NMR are critical for confirming trans-configuration. For example, coupling constants () between protons on C2 and C4 of the azetidine ring can distinguish cis/trans isomers .
- Chiral HPLC : To resolve enantiomers, especially if asymmetric synthesis is attempted. Methods validated for structurally similar diethyl esters (e.g., quinazoline-2,4-dicarboxylates) use polysaccharide-based columns and hexane/isopropanol mobile phases .
Q. What are the primary research applications of this compound in biological studies?
- Hypoxia-inducible factor (HIF-1α) stabilization : Structurally related diethyl esters (e.g., pyridine-2,4-dicarboxylates) have been shown to synergize with resveratrol to stabilize HIF-1α, enhancing hair follicle regeneration in clinical models .
- Peptide mimetics : Azetidine dicarboxylates are used as β-turn mimetics in protein-protein interaction studies, leveraging their constrained conformation to mimic bioactive peptides .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence regioselectivity in downstream cyclization reactions?
- Studies on thiazolidine-2,4-dicarboxylates reveal that trans-configuration promotes regioselective cyclocondensation with phenyl isocyanate, favoring hydantoin formation over alternative pathways. Acid-catalyzed epimerization in solution may alter outcomes, requiring strict control of pH and temperature .
- Data contradiction : Some reports show cis-isomers exhibit higher reactivity in N-acylation, suggesting solvent polarity and steric effects modulate selectivity .
Q. What mechanistic insights explain the compound’s role in stabilizing HIF-1α in dermatological models?
- Pyridine-2,4-dicarboxylate analogs inhibit prolyl hydroxylase (PHD) enzymes, preventing HIF-1α degradation. Synergy with resveratrol (a redox modulator) enhances this effect by reducing oxidative stress in hair follicle dermal papilla cells .
- Experimental validation : In vitro assays (e.g., Western blotting for HIF-1α levels) and ex vivo hair follicle cultures are used to quantify efficacy .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?
- Flow chemistry : Continuous-flow systems improve reproducibility for cycloaddition steps by maintaining precise temperature and mixing ratios .
- Catalyst optimization : Chiral Ru or Ir catalysts in hydrogenation steps can enhance enantioselectivity (>90% ee) without costly chromatographic purification .
Data Contradictions and Resolution
- Stereochemical stability : reports acid-catalyzed epimerization in thiazolidine systems, while assumes stability in azetidines. Resolution: Conduct pH-dependent stability assays (e.g., NMR monitoring over 24 hours in buffered solutions).
- Biological activity : Some studies highlight HIF-1α stabilization, while others focus on peptide mimetic applications. Cross-disciplinary collaboration (e.g., molecular docking + in vivo testing) can clarify structure-activity relationships.
Methodological Resources
- Synthesis protocols : Refouvelet et al. () provide detailed cyclocondensation procedures.
- Analytical workflows : Ashford’s Dictionary of Industrial Chemicals () outlines QC standards for ester derivatives.
- Biological assays : Juchaux et al. ( ) describe clinical endpoints (e.g., hair density measurements) and biomarker validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
